Bis(2-methoxyphenyl) octylphosphonate

Description

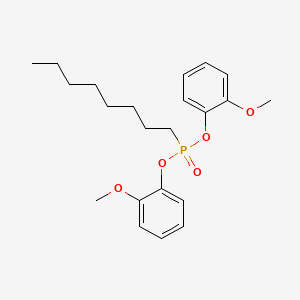

Bis(2-methoxyphenyl) octylphosphonate is an organophosphorus compound featuring an octylphosphonate core esterified with two 2-methoxyphenyl groups. The 2-methoxyphenyl substituents introduce steric bulk and electron-donating methoxy groups, which may influence reactivity, solubility, and stability compared to aliphatic or other aryl-substituted phosphonates. The octyl chain likely enhances lipophilicity, making the compound suitable for applications requiring nonpolar solvents or matrices .

Properties

CAS No. |

62750-86-1 |

|---|---|

Molecular Formula |

C22H31O5P |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-methoxy-2-[(2-methoxyphenoxy)-octylphosphoryl]oxybenzene |

InChI |

InChI=1S/C22H31O5P/c1-4-5-6-7-8-13-18-28(23,26-21-16-11-9-14-19(21)24-2)27-22-17-12-10-15-20(22)25-3/h9-12,14-17H,4-8,13,18H2,1-3H3 |

InChI Key |

MPROQCHTJJUZGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(OC1=CC=CC=C1OC)OC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyphenyl) octylphosphonate typically involves the reaction of anisole (methoxybenzene) with triethyl phosphate to form bis(2-methoxyphenyl) ethyl phosphonate. This intermediate is then further reacted to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents and chlorophosphines to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl) octylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphonate group to phosphine.

Substitution: The aromatic methoxy groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Bis(2-methoxyphenyl) octylphosphonate is used as a ligand in various catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions .

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents .

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties and interactions with biological molecules .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of Bis(2-methoxyphenyl) octylphosphonate involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with biological pathways to exert its effects . The phosphonate group plays a crucial role in these interactions, facilitating binding and subsequent biological activity .

Comparison with Similar Compounds

Substituent Effects: Aryl vs. Alkyl Groups

Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4) :

This compound shares the 2-methoxyphenyl substituents but replaces the octylphosphonate group with a phosphine (P–H) center. The phosphine is more nucleophilic and oxidizable than phosphonates, limiting its stability in oxidative environments. The methoxy groups enhance electron density at phosphorus, which could stabilize metal complexes in catalysis .Bis(2-ethylhexyl) Methylphosphonate (CAS 60556-68-5) :

A phosphonate with branched alkyl (2-ethylhexyl) substituents. The absence of aryl groups reduces steric hindrance and increases flexibility, improving miscibility with hydrocarbons. However, the lack of aromatic rings may decrease UV stability and thermal resistance compared to aryl-phosphonates .

Functional Group Variations: Phosphonates vs. Phosphates

- Bis(2-aminoethyl) Octyl Phosphate (CAS 85508-13-0): This phosphate ester replaces the phosphonate’s P=O group with a P–O–C linkage and includes aminoethyl groups. In contrast, the phosphonate’s direct P–C bond offers greater hydrolytic stability .

Key Properties and Data Table

| Compound Name | Substituents | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| Bis(2-methoxyphenyl) octylphosphonate | 2-methoxyphenyl, octyl | C₂₂H₃₁O₅P | High lipophilicity, UV stability | Polymer additives, ligands |

| Bis(2-ethylhexyl) methylphosphonate | 2-ethylhexyl, methyl | C₁₇H₃₇O₃P | Flexible, hydrocarbon-soluble | Plasticizers |

| Bis(2-aminoethyl) octyl phosphate | 2-aminoethyl, octyl | C₁₂H₂₉N₂O₄P | Water-soluble, hydrogen-bonding | Surfactants, biocides |

| Bis(4-methoxyphenyl)phosphine | 4-methoxyphenyl | C₁₄H₁₅O₂P | Air-sensitive, strong ligand donor | Catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.